N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25-11-15(10-24-25)18-8-14(6-7-21-18)9-22-19(27)12-26-13-23-17-5-3-2-4-16(17)20(26)28/h2-8,10-11,13H,9,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPBFYHVHAQFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.33 g/mol
The compound integrates both pyrazole and quinazoline moieties, which are known for their diverse biological activities.
Anticancer Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, the compound's structural analogs have been shown to inhibit various cancer cell lines effectively. A study reported IC₅₀ values for similar quinazoline derivatives against A2780 cells (human ovarian cancer) and MDA-MB-231 cells (human breast cancer) with promising results:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| CA1-e | A2780 | 22.76 |
| CA1-g | MDA-MB-231 | 37.59 |
These findings suggest that modifications in the structure can lead to variations in potency, emphasizing the importance of SAR studies in drug design .
The biological activity of quinazoline derivatives often involves the inhibition of key enzymes and pathways associated with cancer progression. For example:
- Cholinesterase Inhibition : Some derivatives have been identified as cholinesterase inhibitors, which may contribute to their anticancer effects by modulating neurotransmitter levels .
- Kinase Inhibition : Quinazoline-based compounds are frequently employed as kinase inhibitors, targeting specific receptors involved in tumor growth and metastasis .
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have also shown:
- Anticonvulsant Activity : Certain derivatives have been tested for their ability to reduce seizure activity.
- Analgesic Effects : Some studies indicate potential pain-relieving properties, making them candidates for further exploration in pain management therapies .
Case Studies and Research Findings
A notable study focused on synthesizing and evaluating various quinazoline derivatives for their cytotoxicity against different cancer cell lines. The results indicated that structural modifications significantly influenced the biological activity:
- Modification Effects : The introduction of different substituents on the quinazoline ring led to varying degrees of cytotoxicity. For example, introducing a phenoxyacetic acid group enhanced anti-proliferative activity compared to simpler alkyl chains .
- Selectivity Towards Cancer Cells : The evaluated compounds exhibited lower toxicity towards normal cells while maintaining efficacy against cancerous cells, highlighting their therapeutic potential .
Scientific Research Applications
Anti-inflammatory Properties
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has shown significant anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that pyrazole derivatives exhibit selective COX-II inhibition, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole and quinazolinone derivatives are known to interfere with various cellular pathways involved in tumor growth and metastasis. Studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific kinases involved in cancer progression . For instance, derivatives of quinazolinones have shown promise in inhibiting cancer cell lines such as breast and lung cancer cells.
Antimicrobial Effects
The antimicrobial potential of this compound has been explored in various studies. Compounds containing pyrazole and quinazolinone moieties have exhibited activity against a range of bacteria and fungi, suggesting their utility as potential antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study 1: Anti-inflammatory Activity
In one study, a series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. Among them, a compound structurally similar to this compound demonstrated an IC50 value significantly lower than that of standard NSAIDs like Celecoxib, indicating its potential as a safer alternative for treating inflammatory conditions .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of quinazolinone derivatives, revealing that compounds with the same structural motifs as N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-y]methyl}-2-(4-oxo -3,4-dihydroquinazolin -3 -yl)acetamide inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Q & A
Q. What are the key synthetic routes and challenges for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the quinazolinone core (common in related compounds) followed by functionalization with pyridine and pyrazole moieties. Key steps include:
- Quinazolinone formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Pyridine coupling : Suzuki-Miyaura cross-coupling to introduce the pyridylmethyl group .
- Amide bond formation : Activation of carboxylic acid groups (e.g., using EDC/HOBt) for coupling with amines .
Challenges : Low yields in sterically hindered amidation steps and purification of intermediates (use recrystallization or column chromatography) .
Q. How is structural characterization performed for this compound?
- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., pyrazole protons at δ 7.5–8.0 ppm; quinazolinone carbonyl at ~170 ppm) .
- Mass spectrometry : LC-MS validates molecular weight (expected [M+H]+ ~450–470 Da) .
- X-ray crystallography : Resolves dihedral angles between pyrazole, pyridine, and quinazolinone planes, critical for understanding conformational flexibility .
Q. What preliminary biological activities are observed in related compounds?
Quinazolinone-pyrazole hybrids exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via π-π stacking and hydrogen bonding .
- Antimicrobial effects : Disruption of bacterial cell membranes (MIC ~5–20 µM against S. aureus) .
Note: Empirical validation for this specific compound is required due to structural variations .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and scalability?
- Computational design : Use quantum chemical calculations (e.g., DFT) to predict transition states and solvent effects .
- High-throughput screening : Test solvents (DMF vs. THF), catalysts (Pd(PPh3)4), and temperatures (60–100°C) for coupling steps .
- Process analytics : Monitor intermediates via inline FTIR to minimize side products .
Q. How to resolve contradictions in biological activity data across similar compounds?
- SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) using a table:
| Substituent (R) | Target Affinity (IC50) | Solubility (LogP) |
|---|---|---|
| -CH3 | 15 nM (EGFR) | 2.1 |
| -CF3 | 8 nM (EGFR) | 3.5 |
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .
Q. What strategies validate target engagement in cellular assays?
Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
- Computational modeling : Calculate polar surface area (<90 Ų) and P-gp efflux ratios using Molinspiration .
- Prodrug approaches : Esterify carboxyl groups to improve lipophilicity .
Methodological Considerations
Q. What computational tools predict binding modes with biological targets?
Q. How to troubleshoot crystallization failures for X-ray studies?
- Solvent screening : Use vapor diffusion with PEG 4000/isopropanol mixtures .
- Additive screening : Introduce trace divalent metals (e.g., Zn2+) to stabilize lattice packing .
Data Contradiction Analysis
Q. Why do similar compounds show variable IC50 values across assays?
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition profiles .
- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
